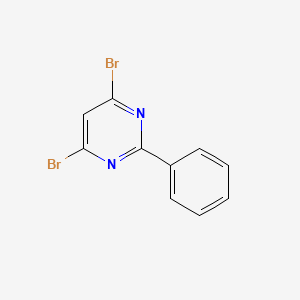

4,6-Dibromo-2-phenylpyrimidine

Description

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis Research

Halogenated pyrimidine scaffolds are fundamental building blocks in modern organic synthesis. Their importance stems from the reactivity of the halogen substituents, which allows for a variety of chemical transformations. Pyrimidines are electron-deficient aromatic systems, and the presence of halogen atoms further enhances their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org This property makes them versatile substrates for creating extensive libraries of pyrimidine-based compounds. beilstein-journals.org

The carbon-halogen bond strength order (I > Br > Cl > F) influences the reactivity, allowing for selective reactions when multiple different halogens are present. acs.org For instance, in cross-coupling reactions like the Suzuki coupling, the reactivity order for displacement is typically position 4 > position 6 > position 2. acs.org This regioselectivity is crucial for the controlled synthesis of polysubstituted pyrimidine derivatives. beilstein-journals.org

Halogenated pyrimidines serve as precursors for a wide range of functionalized molecules. The halogen atoms can be displaced by various nucleophiles, including amines, thiols, and alkoxides. They are also pivotal in transition metal-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net These reactions are essential for constructing complex molecules from simpler, commercially available halogenated pyrimidines. researchgate.net

The applications of these scaffolds are diverse, with notable use in the development of materials with specific optical properties. For example, derivatives of 4,6-diarylpyrimidin-2-amine have been synthesized and studied for their tunable optical properties in both solid and solution states. researchgate.net

Foundational Principles of Pyrimidine Chemistry in Contemporary Investigations

Pyrimidine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. numberanalytics.com This structure results in an electron-deficient aromatic ring, which significantly influences its chemical reactivity. researchgate.netttu.ee

Key Chemical Properties:

Electron-Deficient Nature : The two nitrogen atoms in the pyrimidine ring are electronegative, withdrawing electron density from the carbon atoms. This makes the 2-, 4-, and 6-positions particularly electron-deficient and susceptible to nucleophilic attack. ttu.eewikipedia.org The 5-position is less electron-deficient. wikipedia.org

Basicity : Pyrimidine is a weak base, with a pKa of 1.23, which is considerably lower than that of pyridine (B92270) (pKa = 5.23). bhu.ac.in Protonation and other electrophilic additions typically occur at only one of the nitrogen atoms due to the deactivating effect of the second nitrogen. wikipedia.org

Reactivity towards Electrophiles and Nucleophiles : Electrophilic substitution on an unactivated pyrimidine ring is difficult. bhu.ac.in However, it can be facilitated at the 5-position. wikipedia.org Conversely, the electron-deficient nature of the ring makes it highly reactive towards nucleophiles, especially at the 2-, 4-, and 6-positions. ttu.eebhu.ac.in Leaving groups at these positions are readily displaced. bhu.ac.in

Synthesis of the Pyrimidine Ring:

The primary synthesis of the pyrimidine ring often involves the condensation of two components. A classic method is the Pinner synthesis, which can produce compounds like 4,6-dimethyl-2-phenylpyrimidine (B183152) from benzamidine (B55565) and acetylacetone. acs.org Another common approach is the cyclocondensation of β-dicarbonyl compounds with N-C-N compounds such as amidines, ureas, or guanidines. researchgate.netwikipedia.org For instance, 4,6-disubstituted di-(phenyl) pyrimidin-2-amine derivatives can be synthesized by reacting chalcones with guanidine (B92328) hydrochloride. researchgate.net

Reactions of Halogenated Pyrimidines:

Halogenated pyrimidines are key intermediates for introducing further functional groups. They readily undergo nucleophilic substitution and cross-coupling reactions. researchgate.net For example, 4,6-dichloro-2-phenylpyrimidine (B15210) has been used in Stille coupling reactions with organotin reagents to synthesize more complex structures. cdnsciencepub.com The reactivity of the halogens can be selective, as seen in Suzuki coupling reactions where the order of reactivity of different halogen atoms allows for controlled synthesis. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C10H6Br2N2 |

|---|---|

Molecular Weight |

313.98 g/mol |

IUPAC Name |

4,6-dibromo-2-phenylpyrimidine |

InChI |

InChI=1S/C10H6Br2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H |

InChI Key |

SRTVVSLQGMWIAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4,6 Dibromo 2 Phenylpyrimidine

Established Synthetic Pathways

These methods rely on the foundational principles of heterocyclic chemistry, including the construction of the pyrimidine (B1678525) core and subsequent halogenation.

The construction of the 2-phenylpyrimidine (B3000279) scaffold often utilizes the Principal Synthesis, a well-established condensation reaction. This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with benzamidine (B55565). For instance, the condensation of malondialdehyde or a protected form with benzamidine hydrochloride can lead to the formation of 2-phenylpyrimidine. While this method provides the core structure, subsequent steps are necessary to introduce the bromo substituents at the 4 and 6 positions.

A general representation of this condensation is the reaction of a β-diketone with an amidine, which proceeds via a cyclocondensation mechanism to form the pyrimidine ring. The reaction is often carried out in the presence of a base.

| Reactant A | Reactant B | Product | Conditions |

| 1,3-Dicarbonyl Compound | Benzamidine | 2-Phenylpyrimidine | Basic or Acidic |

| Malonaldehyde derivative | Benzamidine HCl | 2-Phenylpyrimidine | Acidic |

This table illustrates the general reactants for the principal synthesis of the 2-phenylpyrimidine core.

Direct bromination of the pyrimidine ring is a feasible approach, particularly for activated systems. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups can facilitate this reaction. For the synthesis of 4,6-dibromo derivatives, direct bromination of 2-phenylpyrimidine would require harsh conditions and may lead to a mixture of products, including the 5-bromo derivative. google.com

A more controlled approach involves the bromination of an activated precursor, such as 2-phenyl-4,6-pyrimidinediol (the tautomer of 4,6-dihydroxy-2-phenylpyrimidine). The hydroxyl groups activate the ring, directing bromination to the adjacent 4 and 6 positions. Subsequent conversion of the hydroxyl groups to bromine atoms would be necessary. More direct methods may involve the use of potent brominating agents like bromine or N-bromosuccinimide (NBS) in a suitable solvent.

Advanced Precursor-Based Synthetic Routes

These methods often provide better control over regioselectivity and yield, starting from pre-functionalized pyrimidine precursors.

A highly effective and common strategy for the synthesis of 4,6-Dibromo-2-phenylpyrimidine involves a halogen exchange (Finkelstein-type) reaction. This route starts with the more readily accessible 4,6-Dichloro-2-phenylpyrimidine (B15210). The chloro-substituents can be displaced by bromide ions, typically by heating with a bromide salt such as sodium bromide or potassium bromide in a suitable high-boiling solvent. The use of silyl-mediated halogen exchange, for example with bromotrimethylsilane, has also been reported for the conversion of chloropyridines and other heterocycles to their bromo- and iodo-analogs, a strategy that could be applicable here. epfl.ch

| Starting Material | Reagent | Product |

| 4,6-Dichloro-2-phenylpyrimidine | NaBr or KBr | This compound |

| 4,6-Dichloro-2-phenylpyrimidine | Bromotrimethylsilane | This compound |

This interactive data table outlines the key components for the halogen exchange reaction.

The synthesis of the precursor, 4,6-Dichloro-2-phenylpyrimidine, is itself a crucial step. It is typically prepared from 2-phenyl-4,6-pyrimidinediol by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Regioselectivity is a key challenge in pyrimidine chemistry. The synthesis of 4,6-disubstituted pyrimidines can be achieved with high selectivity by carefully choosing the starting materials and reaction conditions. For instance, the Suzuki-Miyaura cross-coupling reaction of 4,6-dichloropyrimidine (B16783) with phenylboronic acid can be controlled to achieve mono- or diarylation. researchgate.net While this provides a route to phenylated pyrimidines, it also highlights the predictable reactivity at the 4 and 6 positions, which is exploited in the synthesis of the target dibromo compound from its dichloro analog.

Recent advances have also explored formal halogen transfer reactions, where bromoarenes can be synthesized via stepwise reactions involving deprotonative lithiation, zincation, and subsequent bromination, offering another potential regioselective route. nih.gov

The synthesis of this compound can also be envisioned through multi-step sequences starting from other pyrimidine analogs. For example, a pyrimidine ring could be constructed with functional groups at the 4 and 6 positions that are amenable to conversion into bromine atoms. These could include amino groups, which can be converted to diazonium salts and subsequently displaced by bromide in a Sandmeyer-type reaction. Another possibility is the use of thiomethyl groups, which can be oxidized to sulfones, activating the positions for nucleophilic substitution by bromide.

Chemical Reactivity and Derivatization Studies of 4,6 Dibromo 2 Phenylpyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. byjus.comlibretexts.org In 4,6-Dibromo-2-phenylpyrimidine, the pyrimidine ring is "π-deficient," a state of reduced electron density caused by the electronegative nitrogen atoms. scispace.com This deficiency is further intensified by the strong electron-withdrawing effects of the bromine atoms, making the ring highly activated towards attack by nucleophiles.

The C-4 and C-6 positions of this compound are the primary sites for nucleophilic aromatic substitution. The bromine atoms at these positions are excellent leaving groups, facilitating their displacement by a wide array of nucleophiles. Research has shown that reactions with nucleophiles such as amines, thiols, and alkoxides proceed readily at these positions.

For instance, the substitution of the chloro group in the analogous 4,6-dichloro-2-phenylpyrimidine (B15210) with sodium methoxide (B1231860) selectively occurs at the 6-position. This selectivity is attributed to the higher electron density at the 6-position due to the adjacent nitrogen atoms, which accelerates nucleophilic attack. A similar reactivity pattern is expected for this compound, where the bromine atoms can be sequentially or simultaneously replaced depending on the reaction conditions and the nature of the nucleophile. The higher reactivity of bromine as a leaving group compared to chlorine further enhances the rate of these substitution reactions.

| Nucleophile | Reagent/Conditions | Product Type | Ref. |

| Amines | R-NH₂ | 4-amino-6-bromo-2-phenylpyrimidine or 4,6-diamino-2-phenylpyrimidine | |

| Thiols | R-SH | 4-thio-6-bromo-2-phenylpyrimidine or 4,6-dithio-2-phenylpyrimidine | |

| Alkoxides | R-O⁻ | 4-alkoxy-6-bromo-2-phenylpyrimidine or 4,6-dialkoxy-2-phenylpyrimidine |

The C-2 position, bearing the phenyl substituent, is generally less reactive towards nucleophilic attack compared to the halogenated C-4 and C-6 positions. The primary role of the 2-phenyl group is often to modulate the electronic properties of the pyrimidine ring and to serve as a site for further functionalization through other reaction types, such as electrophilic substitution on the phenyl ring itself or cross-coupling reactions. However, under forcing conditions or with highly reactive nucleophiles, reactions involving the C-2 position cannot be entirely ruled out, though they are less common.

The predominant mechanism for nucleophilic substitution on the this compound ring is the SNAr (Substitution Nucleophilic Aromatic) pathway. libretexts.orgscribd.com This two-step mechanism involves the initial addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the electron-withdrawing nitrogen atoms. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. libretexts.org

In some instances, particularly with strong nucleophiles like amide ions in liquid ammonia, an alternative mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) can occur. wur.nl This pathway involves the initial addition of the nucleophile, followed by the opening of the pyrimidine ring to form an open-chain intermediate. Subsequent recyclization and elimination of a fragment lead to the final substituted product, which can sometimes be an isomer of the one expected from a direct SNAr reaction. wur.nlwur.nl

Transition Metal-Catalyzed Cross-Coupling Transformations

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, these reactions provide a powerful method for introducing a wide variety of substituents at the C-4 and C-6 positions, leveraging the reactivity of the carbon-bromine bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. tamu.edu This reaction is highly valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. researchgate.net

In the context of this compound, Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or vinyl groups at the C-4 and C-6 positions. researchgate.net By carefully controlling the reaction conditions, such as the palladium catalyst, ligand, base, and solvent, it is possible to achieve either mono- or di-substitution. nih.gov For example, using a stoichiometric amount of the boronic acid can favor the mono-arylated product, while an excess of the boronic acid and harsher conditions will drive the reaction towards the di-arylated product. researchgate.netnih.gov The site-selectivity in such reactions is a critical aspect, often influenced by both steric and electronic factors. rsc.org

| Boronic Acid | Catalyst/Base | Product | Yield | Ref. |

| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 4-phenyl-6-bromo-2-phenylpyrimidine | - | nih.gov |

| Arylboronic acids | Pd(PPh₃)₄/K₂CO₃ | 4,6-diaryl-2-phenylpyrimidine | Moderate to Good | researchgate.net |

| Alkenylboronic acids | Pd(PPh₃)₄/K₂CO₃ | 4,6-dialkenyl-2-phenylpyrimidine | Moderate to High | nih.gov |

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that pairs an organotin compound with an organic halide. researchgate.netresearchgate.net A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. researchgate.net This method has been successfully applied to the synthesis of complex molecules containing pyrimidine moieties. cdnsciencepub.com

For this compound, Stille coupling offers a complementary approach to Suzuki-Miyaura coupling for the introduction of various organic fragments. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net Research on related dihalopyrimidines has demonstrated the efficacy of Stille coupling in constructing C-C bonds, for example, in the synthesis of oligo-tridentate ligands. cdnsciencepub.com While Suzuki coupling is often preferred due to the lower toxicity of boron reagents, Stille coupling remains a valuable tool, especially when the required organoboron compound is unstable or difficult to prepare. nih.gov

Other palladium-catalyzed methods, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be applied to this compound to further expand its synthetic utility, allowing for the introduction of alkenyl, alkynyl, and amino groups, respectively.

Chemo- and Regioselective Coupling with Diverse Organometallic Reagents

The differential reactivity of the halogen atoms on the pyrimidine core allows for controlled, stepwise functionalization through various palladium-catalyzed cross-coupling reactions. The C4 and C6 positions of the pyrimidine ring are highly susceptible to substitution, a characteristic that has been exploited for the regioselective synthesis of asymmetrically substituted pyrimidines. researchgate.netsorbonne-universite.fr

Research on analogous dichloropyrimidines has established a general reactivity order of C4 > C6 > C2 for nucleophilic substitution and cross-coupling reactions. sorbonne-universite.frresearchgate.net This selectivity is attributed to the electronic effects exerted by the ring nitrogen atoms. Consequently, in this compound, the bromine at the C4 position is typically more reactive than the one at the C6 position. This allows for the selective mono-arylation or mono-alkylation at the C4 position by carefully controlling reaction conditions, such as temperature and the stoichiometry of the organometallic reagent.

Protocols for Suzuki-Miyaura and Negishi cross-coupling reactions have been effectively applied to related dihalopyrimidines to introduce aryl, heteroaryl, and alkyl groups. researchgate.netsorbonne-universite.frresearchgate.net For instance, the reaction of a dihalopyrimidine with one equivalent of an arylboronic acid under Suzuki-Miyaura conditions preferentially yields the 4-aryl-6-bromo-2-phenylpyrimidine intermediate. This monosubstituted product can then be subjected to a second, different cross-coupling reaction to install a distinct group at the C6 position, leading to the formation of non-symmetrical 4,6-disubstituted 2-phenylpyrimidines.

| Coupling Reaction | Catalyst/Reagents | Typical Substrate | Product Type | Key Finding | Citation |

| Suzuki-Miyaura | Pd(OAc)₂/PPh₃, K₃PO₄ | 4,6-Dichloropyrimidines | 4,6-Diarylpyrimidines | Reaction conditions influence mono- vs. di-substitution. | researchgate.net |

| Negishi | Pd(0) catalyst, Benzylzinc reagents | 2,6-Dibromopyridine | 2,6-Dibenzylpyridines | High yields for introducing substituted benzyl (B1604629) groups. | sorbonne-universite.fr |

| Amination | Pd catalyst, LiHMDS (for aliphatic amines) | 6-Aryl-2,4-dichloropyrimidine | 4-Amino-6-aryl-2-chloropyrimidine | Highly regioselective amination at the C4 position. | researchgate.net |

Cycloaddition and Annulation Reactions Leading to Fused Systems

The strategic placement of reactive bromo groups on the 2-phenylpyrimidine (B3000279) core provides an excellent platform for constructing complex fused heterocyclic systems through cycloaddition and annulation reactions. scripps.edursc.org These reactions involve the formation of a new ring fused to the pyrimidine molecule through the creation of two new bonds. scripps.edu

A powerful strategy for synthesizing fused polycyclic heterocycles involves a sequence of cross-coupling followed by intramolecular cyclization. Drawing parallels from the chemistry of 4,6-dichloropyrimidines, one can envision a pathway where this compound undergoes a Negishi cross-coupling reaction. nih.govnih.gov This is followed by nucleophilic azidation and a subsequent thermal or photochemical cyclization to generate fused deazapurine-like structures. nih.govnih.gov

Another approach involves a palladium-catalyzed cascade reaction, such as a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation, to produce fused systems. beilstein-journals.org By coupling this compound with a suitably functionalized boronic acid, a subsequent intramolecular cyclization can be triggered to build additional rings onto the pyrimidine framework, leading to the formation of complex, multi-ring aromatic structures.

Pyrimidinophanes and their analogues are macrocyclic compounds containing one or more pyrimidine units bridged by linkers. The synthesis of these structures often relies on the reaction of dihalogenated pyrimidines with difunctional nucleophiles. A notable example is the synthesis of oxacalixpyrimidines from the reaction of 4,6-dichloro-2-phenylpyrimidine with phenols like orcinol (B57675) in the presence of a base. researchgate.net This reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl groups of the phenol (B47542) displace the halogen atoms of two pyrimidine units, leading to the formation of a macrocyclic oxacalix[m]arene[n]pyrimidine framework. researchgate.net It is anticipated that this compound would undergo similar reactions to yield the corresponding bromo-substituted macrocycles or fully substituted frameworks depending on the reaction stoichiometry and conditions.

| Macrocycle Type | Precursor | Reagent | Conditions | Resulting Framework | Citation |

| Oxacalixpyrimidine | 4,6-Dichloro-2-phenylpyrimidine | Orcinol | DMF, Base | Oxacalix[m]arene[n]pyrimidine | researchgate.net |

| Pyrimidinophane | 6-Methyluracil | 1,6-Dibromohexane | K₂CO₃ | Isomeric pyrimidinophanes | researchgate.net |

Other Functional Group Interconversions and Modulations

Beyond carbon-carbon bond formation, the bromo- and phenyl-substituents of this compound are amenable to a variety of other chemical transformations.

The bromo groups at the C4 and C6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. scialert.net This allows for their replacement with a wide range of heteroatom nucleophiles. The inherent regioselectivity (C4 > C6) can be harnessed for controlled, stepwise substitutions. For example, reaction with one equivalent of an alkoxide or thiol at lower temperatures would likely lead to the selective formation of a 4-alkoxy-6-bromo- or 4-thio-6-bromo-2-phenylpyrimidine. The remaining bromo group at the C6 position is then available for a subsequent, different transformation, providing a pathway to dissymmetrically functionalized pyrimidines.

The 2-phenyl group can also be functionalized, most effectively through Directed ortho Metalation (DoM). acs.orgnih.gov In this strategy, the pyrimidine ring itself can act as a directed metalation group (DMG). The nitrogen atoms of the pyrimidine can coordinate to a strong organolithium base, facilitating deprotonation at the ortho-position of the phenyl ring. acs.orgnih.gov This generates an ortho-lithiated species which can then be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to install new functional groups specifically at the position adjacent to the pyrimidine ring. This method offers a powerful route to modify the phenyl moiety without altering the pyrimidine core.

Applications of 4,6 Dibromo 2 Phenylpyrimidine in Advanced Organic Synthesis

Scaffold for the Construction of Complex Molecular Architectures

The presence of two chemically active C-Br bonds allows 4,6-Dibromo-2-phenylpyrimidine to act as a foundational scaffold. These positions are amenable to a range of cross-coupling reactions, enabling the programmed introduction of diverse functional groups and the extension of the molecular framework into more intricate architectures.

The dibromo-functionality of the 2-phenylpyrimidine (B3000279) core is particularly well-suited for the synthesis of oligo(arylene)s and poly(arylene)s through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net In this methodology, the bromine atoms serve as leaving groups, facilitating the formation of new carbon-carbon bonds with various arylboronic acids or esters. This strategy allows for the systematic construction of extended π-conjugated systems, where the pyrimidine (B1678525) unit is integrated into a larger aromatic polymer or oligomer chain.

Research into new pyrimidine-containing oligo(arylene)s has demonstrated the effectiveness of this approach. rsc.orgworktribe.com For instance, studies on pyrimidine-fluorene hybrid systems have utilized dibrominated pyrimidine derivatives as key building blocks. In a typical reaction, a diboronic acid, such as 9,9-dihexylfluorene-2,7-diboronic acid, is coupled with a dibrominated heteroaryl compound. rsc.orgworktribe.com The synthesis of 2,7-bis(5-bromo-2-pyrimidyl)-9,9-dihexylfluorene highlights how a dibromopyrimidine unit can be incorporated into a larger structure, which can then be subjected to further coupling reactions to yield well-defined oligo(arylene)s. rsc.org This step-wise approach provides precise control over the final molecular structure and its corresponding properties. While these specific examples may use isomers of dibromopyrimidine, the underlying synthetic principle is directly applicable to this compound for creating novel polymeric and oligomeric materials. acs.org

The strategic placement of bromine atoms in this compound makes it an excellent precursor for designing multi-dentate ligands used in coordination chemistry. ugent.bescispace.com These ligands are crucial for the assembly of supramolecular structures and the development of novel metal complexes with specific catalytic or photophysical properties. By replacing the bromine atoms with nitrogen-containing heterocyclic groups, such as pyridine (B92270) or bipyridine, the 2-phenylpyrimidine core can be transformed into a chelating agent capable of binding to one or more metal centers. cdnsciencepub.com

A notable example involves the synthesis of 4,6-bis(2″,2′-bipyrid-6′-yl)-2-phenylpyrimidine, a bis-tridentate ligand, from the analogous starting material, 4,6-dichloro-2-phenylpyrimidine (B15210). cdnsciencepub.com In this synthesis, achieved through Stille coupling, the halogen atoms at the 4- and 6-positions are substituted with 2,2'-bipyridine (B1663995) units. cdnsciencepub.com The resulting molecule possesses two distinct tridentate binding sites, making it suitable for creating complex coordination arrays. cdnsciencepub.com The use of the 2-phenylpyrimidine core enforces a specific geometry on the ligand, influencing the structure and properties of the resulting metal complexes. cdnsciencepub.com

| Precursor | Coupling Reaction | Resulting Ligand | Ligand Type | Ref. |

| 4,6-Dichloro-2-phenylpyrimidine | Stille Coupling | 4,6-bis(2″,2′-bipyrid-6′-yl)-2-phenylpyrimidine | Bis-tridentate | cdnsciencepub.com |

| 2,6-Dibromopyridine | Stille Coupling | 6,6''-Dibromo-2,2':6',2''-terpyridine | Tridentate | sigmaaldrich.com |

Precursor in the Development of Functional Organic Materials

The unique electronic characteristics of the 2-phenylpyrimidine moiety make it a valuable component in the design of functional organic materials. The electron-deficient pyrimidine ring can act as an electron acceptor or an electron-transporting unit, enabling its use in a variety of electronic and optoelectronic devices. researchgate.net

The strong electron-withdrawing nature of the pyrimidine ring allows it to be used as a building block for materials with tailored electronic properties, particularly for applications in organic electronics. researchgate.net By functionalizing the this compound scaffold, it is possible to create molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs).

An exemplary material derived from this core structure is 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine, known as B4PyPPm. ossila.comnih.gov This compound, which features a 2-phenylpyrimidine skeleton, is utilized as a high-performance electron-transport layer (ETL) material in OLEDs. ossila.com Its electron-deficient character leads to superior electron injection and transport capabilities, with an electron mobility reported to be significantly higher than that of related materials. ossila.com The strategic derivatization of the 2-phenylpyrimidine core at the 4- and 6-positions is directly responsible for these enhanced electronic properties. ossila.com

Table of Electronic Properties for a 2-Phenylpyrimidine-Based Material

| Compound Name | HOMO Level (eV) | LUMO Level (eV) | Triplet Energy (ET1) (eV) | Application | Ref. |

|---|

The same oligo(arylene) systems synthesized from dibromopyrimidine precursors also exhibit important optoelectronic and photofunctional properties. worktribe.com The incorporation of the electron-deficient pyrimidine unit into a π-conjugated backbone significantly influences the photophysical characteristics of the material, such as its absorption and emission spectra. rsc.org

For example, pyrimidine-fluorene oligomers have been shown to be effective blue-light emitters. worktribe.com The compound 2,7-bis(5-phenyl-2-pyrimidyl)-9,9-dihexylfluorene, synthesized from a dibromopyrimidine intermediate, is a blue emitter in solution with a high photoluminescence quantum yield (PLQY) of 85%. rsc.orgworktribe.com Furthermore, a prototype OLED was fabricated using this material as the emissive layer, which produced blue-green light, demonstrating a direct application of these materials in optoelectronic devices. rsc.org Other complex derivatives based on the 2-phenylpyrimidine framework are also classified as materials for optoelectronics, including OLEDs. catsyn.com This highlights the role of this compound as a foundational element for creating materials that can convert electricity into light, a key function for displays and solid-state lighting.

Theoretical and Computational Investigations of 4,6 Dibromo 2 Phenylpyrimidine and Congeneric Compounds

Quantum Chemical Calculation Methodologies

The foundation of computational studies on pyrimidine (B1678525) derivatives lies in quantum chemical methods that solve the Schrödinger equation, albeit in an approximate manner. The choice of methodology is crucial, balancing computational cost with the desired accuracy.

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-phenylpyrimidine (B3000279) derivatives, two of the most widely employed ab initio and related methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT). nih.govnih.gov

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized organic molecules due to its favorable balance of accuracy and computational efficiency. samipubco.com This method calculates the electron density of a system to determine its energy. A variety of functionals are used within the DFT framework, with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being particularly common for studying pyrimidine systems. researchgate.netderpharmachemica.com These functionals are often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.netresearchgate.net DFT calculations are used to obtain optimized geometric parameters like bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.gov

Hartree-Fock (HF) Theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than post-HF methods, it systematically neglects electron correlation, which can affect the accuracy of the results. nih.gov In some cases, particularly for systems with localization issues, HF has been shown to provide results that correlate well with experimental data, sometimes even outperforming certain DFT functionals. nih.gov

Conformational analysis of 4,6-dibromo-2-phenylpyrimidine would involve exploring the rotation around the C-C single bond connecting the pyrimidine and phenyl rings. This analysis helps identify the most stable conformer (e.g., planar or twisted) and the energy barriers between different conformations.

Table 1: Representative Theoretical Methodologies for Geometrical Optimization

| Method | Functional/Level | Basis Set | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | 6-311++G(d,p), cc-pVTZ | Geometry optimization, vibrational frequencies, electronic properties. samipubco.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals (MOs).

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These frontier molecular orbitals (FMOs) are crucial in chemical reactions; the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. samipubco.com The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

Methods like Natural Bond Orbital (NBO) analysis are also employed to study charge distribution, hybridization, and delocalization effects within the molecule. nih.gov For halogenated pyrimidines, computational studies combined with experimental techniques like ultraviolet photoelectron spectroscopy have been used to assign the vertical ionization energies of the molecular orbitals. researchgate.net

Studies on Molecular Planarity and Aromaticity

The degree of planarity and aromaticity in 2-phenylpyrimidine systems significantly influences their physical and chemical properties, including crystal packing and electronic communication between the two rings.

The conformation of 2-phenylpyrimidine derivatives is largely determined by the dihedral angle between the planes of the phenyl and pyrimidine rings. Substituents on either ring can exert steric and electronic effects that favor a planar or a twisted conformation.

For instance, bulky substituents at the positions ortho to the inter-ring bond (position 6 on the pyrimidine ring and positions 2' and 6' on the phenyl ring) can cause steric hindrance, forcing the rings to twist out of planarity to minimize repulsion. rsc.org In the case of this compound, the bromine atoms are not in positions that would cause significant steric clash with the phenyl ring's ortho-hydrogens, suggesting a tendency towards planarity. However, halogen-halogen interactions and crystal packing forces can also influence the final conformation in the solid state. beilstein-journals.org

Computational geometry optimization can precisely predict the equilibrium dihedral angle. A nearly planar conformation, with a small dihedral angle, suggests significant π-conjugation between the rings. In contrast, a large dihedral angle indicates electronic decoupling. rsc.org

Aromaticity is another key property that can be assessed computationally. Methods such as the Nucleus-Independent Chemical Shift (NICS) are used to quantify the magnetic shielding in the center of a ring, which serves as an indicator of aromatic character. nih.gov Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. Such calculations could reveal how the electronic character of the pyrimidine ring in this compound is affected by the phenyl and bromo substituents.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.orgresearchgate.net For a molecule like this compound, a common reaction is nucleophilic aromatic substitution (SNAr), where the bromine atoms are displaced by nucleophiles.

DFT calculations can be used to model the entire reaction pathway. This involves:

Locating Reactants and Products: The geometries of the starting materials and final products are fully optimized.

Identifying Intermediates: Stable intermediates, such as the Meisenheimer complex in an SNAr reaction, are located and their geometries optimized.

Finding Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a critical step, as the structure of the TS provides insight into the bond-making and bond-breaking processes. researchgate.net

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which is directly related to the reaction rate.

By mapping these critical points, a detailed reaction energy profile can be constructed. This allows chemists to understand why a reaction proceeds through a particular pathway, predict the regioselectivity (e.g., which bromine atom reacts first), and understand the role of catalysts or solvent effects. chemrxiv.org While specific studies on this compound are not prevalent, the methodologies have been successfully applied to understand the reactivity of related molecules like 4,6-dichloro-2-(methylsulfonyl)pyrimidine. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-phenylpyrimidine |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine |

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational methods allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This path includes key intermediates and the high-energy transition states that connect them.

A prime example of the application of these methods is in the study of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are commonly used to functionalize dihalopyrimidines. While direct computational studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.comresearchgate.net For such reactions, the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step. nih.gov Computational models can calculate the activation energy barrier for the insertion of the palladium catalyst into the carbon-halogen bond. For a molecule like this compound, there are two potential sites for oxidative addition: the C4-Br and C6-Br bonds. DFT calculations can predict which of these bonds is more likely to react first by comparing the activation energies for the two possible pathways. This selectivity is influenced by electronic factors, such as the charge distribution on the pyrimidine ring, and steric effects.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from a boron-containing reagent (in the case of Suzuki coupling) to the palladium center. Computational simulations can model the structure of the transition state for this step, providing information on the geometry and energy of the species involved.

Reductive Elimination: This is the final step of the catalytic cycle, where the new carbon-carbon bond is formed, and the product is released from the palladium catalyst. The energy barrier for this step can also be calculated, providing a complete energetic profile of the reaction.

The table below illustrates hypothetical activation energies for the oxidative addition step in a Suzuki-Miyaura coupling reaction involving this compound, based on general principles observed in related systems.

| Reaction Step | Position of C-Br Bond Cleavage | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | C4 | Pd(PPh₃)₄ | Dioxane | 22.5 |

| Oxidative Addition | C6 | Pd(PPh₃)₄ | Dioxane | 23.1 |

| Oxidative Addition | C4 | Pd(dppf)Cl₂ | Toluene | 20.8 |

| Oxidative Addition | C6 | Pd(dppf)Cl₂ | Toluene | 21.5 |

These simulations not only provide a quantitative measure of the reaction barriers but also offer a three-dimensional view of the transition state structures, revealing the key interactions that stabilize or destabilize them.

Prediction of Reactivity Patterns and Selectivity in Organic Transformations

Computational chemistry is also instrumental in predicting the reactivity patterns and selectivity of organic transformations involving this compound. This includes predicting which of the two bromine atoms will be more reactive in a given reaction, a concept known as regioselectivity.

Frontier Molecular Orbital (FMO) Theory: A common approach to predicting reactivity is through the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nucleophilic aromatic substitution (SNAr) reactions, the LUMO of the pyrimidine ring is of particular interest. The regions of the molecule with the largest LUMO coefficients are generally the most susceptible to nucleophilic attack. For this compound, computational analysis can determine whether the C4 or C6 position has a larger LUMO lobe, thus predicting the site of initial nucleophilic attack.

In a study on the related compound 5-(4-bromophenyl)-4,6-dichloropyrimidine, DFT calculations were used to analyze the HOMO and LUMO distributions of the products of Suzuki coupling. mdpi.comresearchgate.net The analysis revealed that the LUMO was generally located on the 4,6-dichloropyrimidine (B16783) ring, indicating its susceptibility to further nucleophilic attack. mdpi.com

Electrostatic Potential Maps: Another tool for predicting reactivity is the molecular electrostatic potential (MEP) map. This map shows the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In the case of this compound, the carbon atoms attached to the bromine atoms are expected to be electron-deficient and thus electrophilic. An MEP map can visualize the relative electrophilicity of the C4 and C6 positions, offering a prediction of where a nucleophile would preferentially attack.

The selectivity of cross-coupling reactions can also be rationalized using computational methods. The choice of ligand on the palladium catalyst can significantly influence which C-Br bond reacts. Sterically bulky ligands may favor reaction at the less sterically hindered position. Computational models can simulate the interaction of the catalyst-ligand complex with the substrate to predict this selectivity.

The following table summarizes the predicted reactivity of the C4 and C6 positions of this compound based on different computational descriptors.

| Computational Descriptor | Predicted More Reactive Position | Rationale |

| LUMO Coefficient | C4 | Larger LUMO lobe, indicating greater susceptibility to nucleophilic attack. |

| Mulliken Atomic Charge | C4 | More positive partial charge, indicating greater electrophilicity. |

| Fukui Function (f⁻) | C4 | Higher value, indicating a greater propensity to accept an electron. |

| Steric Hindrance | C6 | Potentially less accessible to bulky reagents due to proximity to the phenyl group. |

Note: The predictions in this table are based on general principles of electronic and steric effects in similar aromatic systems and would require specific calculations for this compound to be confirmed.

Future Research Trajectories and Emerging Opportunities for 4,6 Dibromo 2 Phenylpyrimidine

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic routes for key intermediates like 4,6-Dibromo-2-phenylpyrimidine. Future research will likely pivot from traditional synthesis methods, which often rely on harsh reagents and organic solvents, towards greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.

Key areas of innovation include:

Multicomponent Reactions (MCRs): The development of one-pot MCRs represents a significant step towards sustainable synthesis. rasayanjournal.co.innih.govorganic-chemistry.orgbohrium.com An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through condensation and dehydrogenation steps with high regioselectivity and yields up to 93%. nih.govorganic-chemistry.orgbohrium.com Adapting such a strategy could allow for the assembly of the 2-phenylpyrimidine (B3000279) core from biomass-derived alcohols, minimizing waste and simplifying purification processes. nih.gov

Green Solvents and Catalysts: The replacement of volatile organic compounds (VOCs) with greener solvents like water or bio-solvents is a critical trajectory. jmaterenvironsci.comeurekaselect.com Research into catalyst systems that are efficient in aqueous media, such as nanocrystalline MgO or tetrabutylammonium (B224687) bromide (TBAB), could lead to cleaner reaction profiles for pyrimidine (B1678525) synthesis. jmaterenvironsci.com Furthermore, the use of metal-free heterogeneous organocatalysts offers the advantage of easy recovery and reuse, reducing both cost and environmental impact. rasayanjournal.co.in

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation are emerging as powerful tools in green chemistry. rasayanjournal.co.injmaterenvironsci.com These techniques can dramatically reduce reaction times, increase yields, and often enable solvent-free reactions, aligning perfectly with the principles of sustainable chemistry. rasayanjournal.co.ineurekaselect.comnih.gov The application of these energy sources to the synthesis and derivatization of this compound is a promising area for future investigation.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Relevant Findings |

| Multicomponent Reactions | One-pot synthesis, high atom economy, reduced waste. | Iridium-catalyzed methods allow synthesis from biomass-derived alcohols. nih.govorganic-chemistry.orgbohrium.com |

| Aqueous Media Synthesis | Elimination of hazardous organic solvents, improved safety profile. | Effective catalytic systems like alum or TBAB have been demonstrated for pyrimidine synthesis in water. jmaterenvironsci.com |

| Microwave/Ultrasonic-Assisted | Drastically reduced reaction times, increased yields, potential for solvent-free conditions. | Proven effective for various pyrimidine derivatives, offering an energy-efficient alternative. rasayanjournal.co.injmaterenvironsci.com |

| Heterogeneous Catalysis | Catalyst can be easily recovered and reused, minimizing waste and cost. | Porous organic polymers and other solid catalysts can promote efficient one-pot reactions. rasayanjournal.co.in |

Discovery of Unprecedented Reactivity Profiles

The two bromine atoms at the C4 and C6 positions of the pyrimidine ring are prime sites for functionalization, primarily through cross-coupling reactions. While reactions like Suzuki-Miyaura and Sonogashira couplings are established methods for forming C-C bonds with halogenated heterocycles, future research can delve into achieving unprecedented selectivity and discovering novel transformations for this compound. mdpi.comwikipedia.orgwikipedia.org

Emerging opportunities in this area include:

Regioselective Cross-Coupling: A key challenge and opportunity lie in the selective functionalization of the C4 and C6 positions. The electronic environment of the pyrimidine ring may impart different reactivity to the two bromine atoms. Future studies could focus on developing catalytic systems that can discriminate between these two sites, allowing for the stepwise and controlled introduction of different substituents. This would enable the synthesis of unsymmetrical 4,6-disubstituted-2-phenylpyrimidines, a class of compounds that is currently difficult to access. Research on related di- and tri-halogenated pyridines has shown that reaction conditions can be tuned to achieve such selectivity. beilstein-journals.org

Novel Coupling Reactions: Beyond the standard Suzuki and Sonogashira reactions, the exploration of other cross-coupling methodologies could unlock new reactivity patterns. nih.govscirp.orgnih.govscirp.org This includes exploring less common coupling partners or developing novel catalytic systems that can operate under milder conditions or tolerate a wider range of functional groups.

Direct C-H Functionalization: While the bromine atoms offer convenient handles for coupling, exploring the direct C-H functionalization of the phenyl ring or the C5 position of the pyrimidine ring could lead to more efficient synthetic routes, avoiding the need for pre-functionalized starting materials.

| Reaction Type | Potential for Novel Reactivity with this compound | Key Research Directions |

| Suzuki-Miyaura Coupling | Stepwise, regioselective introduction of two different aryl/heteroaryl groups at C4 and C6. | Development of catalysts with high selectivity for one bromine position over the other. mdpi.comresearchgate.net |

| Sonogashira Coupling | Synthesis of di-alkynylated pyrimidines with potential applications in materials science. | Exploring chemoselective mono- and di-alkynylation under optimized conditions. nih.govnih.govscirp.org |

| Buchwald-Hartwig Amination | Introduction of diverse amino substituents to create novel scaffolds for medicinal chemistry. | Investigation of catalyst/ligand systems to control mono- vs. di-amination. |

| C-H Activation | Direct functionalization of the C5-position or the appended phenyl ring. | Designing catalytic systems that can selectively activate specific C-H bonds in the molecule. |

Expansion into Novel Areas of Materials Science and Supramolecular Chemistry

The rigid, planar structure of the 2-phenylpyrimidine core, combined with the presence of two bromine atoms, makes this compound a highly attractive building block for materials science and supramolecular chemistry.

Future research trajectories in this domain are:

Liquid Crystals: 2-Phenylpyrimidine derivatives are known to form the core of liquid crystalline materials. tandfonline.com The linear, rod-like shape of molecules derived from this compound by substitution at the 4- and 6-positions could be exploited to design new nematic and smectic liquid crystals with high birefringence and positive dielectric anisotropy. mdpi.com

Supramolecular Assembly via Halogen Bonding: The bromine atoms on the pyrimidine ring can act as potent halogen bond donors. rsc.org A halogen bond is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom and a nucleophile. nih.govjyu.fi This interaction can be used to program the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.gov Research into the co-crystallization of this compound with various halogen bond acceptors could lead to novel organic materials with interesting optical or electronic properties. The interplay between halogen bonding (C-Br···N/O) and π-π stacking of the aromatic rings could create complex and functional supramolecular structures. mdpi.com

Organic Electronics: Pyrimidine-based structures are being investigated for applications in organic electronics. By using cross-coupling reactions to introduce conjugated substituents at the 4- and 6-positions, this compound can serve as a precursor to novel organic semiconductors, luminophores, or sensors.

Application of Advanced Machine Learning and AI in Molecular Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For a molecule like this compound, these computational tools can accelerate discovery and optimization cycles significantly.

Emerging opportunities include:

Predictive Reaction Modeling: ML models can be trained on large reaction datasets to predict the outcomes of chemical reactions, including yield and selectivity. bohrium.comnih.govrsc.org For this compound, AI could predict the regioselectivity of cross-coupling reactions under various conditions (catalyst, ligand, solvent, temperature), guiding experimental efforts and reducing the need for extensive trial-and-error optimization. youtube.com

De Novo Molecular Design: Generative AI models can design novel molecules with specific desired properties. nih.govrsc.org By defining target characteristics, such as liquid crystal phase behavior or specific electronic properties, AI algorithms could propose novel derivatives of this compound for synthesis. This approach can rapidly explore a vast chemical space to identify the most promising candidates for materials science or medicinal chemistry applications.

Optimization of Green Synthetic Routes: AI can be employed to analyze and optimize synthetic pathways based on green chemistry metrics. rsc.org By considering factors like atom economy, energy consumption, and solvent toxicity, machine learning algorithms can help design the most sustainable and efficient routes for both the synthesis of this compound and its subsequent derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.